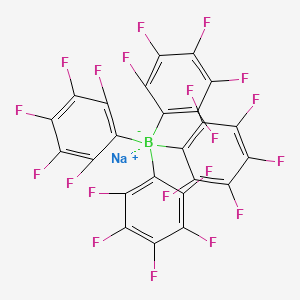

Sodium tetrakis(pentafluorophenyl)borate

描述

Synthesis Analysis

The synthesis of sodium tetrakis(pentafluorophenyl)borate involves several key steps, including the preparation of pentafluorophenylboronic acid as an intermediary. The process is characterized by its specificity in combining boron with pentafluorophenyl groups to form a stable compound. Studies on the electrolytic production of related boron compounds from sodium metaborate suggest a complex interplay of reactions under high temperatures and specific conditions, highlighting the intricate nature of synthesizing boron-based chemicals (Calabretta & Davis, 2007).

Molecular Structure Analysis

The molecular structure of sodium tetrakis(pentafluorophenyl)borate is distinguished by the central boron atom coordinated to four pentafluorophenyl groups. This arrangement results in a highly symmetric structure with significant implications for its reactivity and interaction with other molecules. The structural analysis of borate glasses provides insights into the arrangement of borate networks, which can be analogous to understanding the structural behavior of sodium tetrakis(pentafluorophenyl)borate in various environments (Meera & Ramakrishna, 1993).

Chemical Reactions and Properties

Sodium tetrakis(pentafluorophenyl)borate participates in a range of chemical reactions, leveraging its unique structure for applications in catalysis and material science. Its reactivity is influenced by the electronic properties of the boron center and the fluorinated phenyl groups, enabling it to act as an effective Lewis acid in various chemical transformations. The research on sodium borohydride, a related boron compound, sheds light on the potential reactivity pathways and the role of boron in hydrogen storage and release mechanisms, which could be relevant for understanding the broader chemical properties of boron compounds (Santos & Sequeira, 2011).

科研应用

Catalysis and Polymerization : It is used as a co-catalyst in metallocene-based industrial processes for the homogeneous polymerization of olefins. This application has been explored since the early 1960s, with a recent increase in its exploitation for catalysis purposes (Piers & Chivers, 1998).

Friedel-Crafts Benzylation Reactions : Lithium tetrakis(pentafluorophenyl)borate, a variant of the compound, effectively catalyzes Friedel–Crafts benzylation reactions of aromatic compounds with benzyl chloride or mesylate and their substituted derivatives (MukaiyamaTeruaki et al., 2000).

Photopolymerization of Epoxy Silicones : Diaryliodonium tetrakis(pentafluorophenyl)borate salts are found to be highly reactive photoinitiators, particularly suitable for the cationic polymerization of epoxy silicones (Castellanos et al., 1996).

Carbon Dioxide Fixation : This compound, particularly in its calcium and barium salt forms, significantly enhances carbon dioxide fixation, a property that can be exploited for environmental applications (Chaban et al., 2017).

Glycosylation Reactions : The trityl tetrakis(pentafluorophenyl)borate variant is used for the stereoselective synthesis of disaccharides in glycosylation reactions (Takeuchi et al., 2000).

Synthesis of Electrolytes for Batteries : In a study, tetraarylphosphonium/tetrakis(pentafluorophenyl)borate salts were synthesized and their conductance/conductivity in low-polarity media was measured, suggesting their potential as electrolytes in advanced batteries (Mandouma, 2018).

Safety And Hazards

Sodium tetrakis(pentafluorophenyl)borate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

性质

IUPAC Name |

sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSPYLCTDFECPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrakis(pentafluorophenyl)borate | |

CAS RN |

149213-65-0 | |

| Record name | Sodium tetrakis pentafluorophenyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)